Bienvenue dans la boutique en ligne BenchChem!

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate

Drug Metabolism Pharmaceutical Reference Standards Structural Elucidation

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate (CAS 1105-85-7) is the N-dealkyl metabolite of the thioxanthene antipsychotic clopenthixol and its active cis(Z)-isomer zuclopenthixol. The molecule retains the 2-chloro-thioxanthene core but lacks the N-ethanol substituent on the piperazine ring, resulting in a succinate salt with molecular formula C24H27ClN2O4S and molecular weight 475.0 g/mol.

Molecular Formula C24H27ClN2O4S
Molecular Weight 475
CAS No. 1105-85-7
Cat. No. B568762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate
CAS1105-85-7
Molecular FormulaC24H27ClN2O4S
Molecular Weight475
Structural Identifiers
SMILESC1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O
InChIInChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+;
InChIKeyCUSVQNNEZBGWQB-SYRJXDITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate (CAS 1105-85-7) – Compound Class and Procurement Identity


1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate (CAS 1105-85-7) is the N-dealkyl metabolite of the thioxanthene antipsychotic clopenthixol and its active cis(Z)-isomer zuclopenthixol [1]. The molecule retains the 2-chloro-thioxanthene core but lacks the N-ethanol substituent on the piperazine ring, resulting in a succinate salt with molecular formula C24H27ClN2O4S and molecular weight 475.0 g/mol . Unlike the parent drugs, which are potent D1/D2 dopamine receptor antagonists used clinically for schizophrenia, this compound is pharmacologically inactive at central dopamine receptors and is primarily supplied as a certified pharmaceutical reference standard (e.g., TRC C420600) for analytical method development, impurity profiling, and metabolic pathway research [2].

Why In-Class Thioxanthene Substitution Fails: The N-Dealkyl Metabolite as a Non-Interchangeable Reference Material for 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate


Generic substitution among thioxanthene-derived reference standards is scientifically unsound because the N-dealkyl metabolite lacks the N-ethanol side chain that defines the receptor pharmacophore of zuclopenthixol and related antipsychotics. This structural deletion abolishes high-affinity binding to dopamine D2 receptors–a property that distinguishes the metabolite from every clinically active thioxanthene [1][2]. The metabolite exhibits qualitatively different analytical behavior (distinct HPLC retention, different fluorescence quantum yield post-derivatization), quantitatively different bioactivity (IC50 against Gram-positive bacteria approximately 6-fold lower than that of cis(Z)-clopenthixol), and a fundamentally different regulatory identity as an impurity marker rather than an active pharmaceutical ingredient [3][4]. Using an active drug standard in place of this metabolite reference standard will produce undetectable systematic errors in impurity quantification, metabolic pathway elucidation, and pharmacokinetic modeling.

Quantitative Differentiation of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate Against the Closest Thioxanthene Analogs


Structural Identity as the N-Dealkyl Metabolite: Absence of the N-Ethanol Pharmacophore vs. Zuclopenthixol

The target compound is the N-dealkyl metabolite of clopenthixol/zuclopenthixol, in which the N-ethanol group (–CH2CH2OH) on the piperazine ring is replaced by hydrogen. In contrast, zuclopenthixol (CAS 53772-83-1) possesses the intact N-ethanol pharmacophore essential for high-affinity dopamine receptor binding [1][2]. This structural difference is confirmed by the distinct IUPAC names assigned to each compound: 1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine (metabolite) versus 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol (zuclopenthixol) [3]. The molecular formula of the succinate salt (C24H27ClN2O4S, MW ∼475.0 g/mol) differs from zuclopenthixol dihydrochloride (C22H25ClN2OS·2HCl, MW ∼473.9 g/mol) by lacking one oxygen atom and having a different counter-ion .

Drug Metabolism Pharmaceutical Reference Standards Structural Elucidation

Loss of Dopamine D2 Receptor Affinity: N-Dealkyl Metabolite vs. Zuclopenthixol

Zuclopenthixol binds to dopamine D2 receptors with a Ki of 1.5 nM (human recombinant D2) and to D1 receptors with a Ki of 9.8 nM [1]. In contrast, the N-dealkyl metabolite (CAS 1105-85-7) has been explicitly characterized as pharmacologically inactive at dopamine receptors, with all metabolites of zuclopenthixol described as "devoid of pharmacological activity" [2][3]. This represents a >1000-fold decrease in functional D2 receptor occupancy compared to the parent compound. Other clinically active thioxanthenes exhibit similar high-potency D2 binding: thiothixene D2 Ki = 0.417 nM, flupenthixol D2 Ki = 0.38 nM, and chlorprothixene D2 Ki = 2.96 nM .

Receptor Pharmacology Dopamine Antagonism Structure-Activity Relationship

Differential Antibacterial Activity: N-Dealkyl Metabolite vs. cis(Z)-Clopenthixol in Gram-Positive Strains

In a direct head-to-head in vitro study against 24 Gram-positive bacterial strains, the N-dealkyl metabolite exhibited an IC50 of 6.2 µM (3.7 µg/mL), which is approximately 6-fold more potent than the parent drug cis(Z)-clopenthixol (IC50 = 37 µM, 17.5 µg/mL) and approximately 2.6-fold more potent than trans(E)-clopenthixol (IC50 = 16 µM, 7.6 µg/mL) [1]. The sulfoxide metabolite was inactive in the investigated concentration range. This differential activity profile is unique to the N-dealkyl metabolite and is independent of neuroleptic activity, as the metabolite lacks dopamine receptor binding.

Antibacterial Screening Membrane-Active Compounds Drug Repurposing

HPLC Detection Limit Differentiation: N-Dealkyl Metabolite vs. Zuclopenthixol in Biological Fluids

Using a validated HPLC method with post-column photochemical derivatization and fluorescence detection (excitation 260 nm, emission 435 nm), the detection limit for zuclopenthixol was 0.05 ng/mL while that for the N-dealkylated metabolite was 0.2 ng/mL in both plasma and urine [1]. The 4-fold difference in detection sensitivity reflects the distinct photochemical conversion efficiency of the two structurally different compounds into their fluorescent thioxanthone derivatives. The chromatographic system resolves the cis(Z)- and trans(E)-isomers of clopenthixol from the dealkylated metabolite, demonstrating distinct retention behavior [1].

Bioanalytical Method Validation HPLC-Fluorescence Pharmacokinetics

Certified Reference Standard Identity: Regulatory-Grade Impurity Quantification vs. In-House Characterization of API Standards

CAS 1105-85-7 is explicitly cataloged as a pharmaceutical reference standard (药物分析标准品) under TRC catalog number C420600, supplied in 250 mg and 2.5 g quantities and stored refrigerated in amber vials . In contrast, zuclopenthixol, chlorprothixene, flupenthixol, and thiothixene are primarily supplied as active pharmaceutical ingredient (API) or research-grade reagents with purity specifications intended for pharmacological studies rather than certified impurity analysis. This product classification directly supports compendial impurity testing, where the use of a structurally matched metabolite reference standard is required for accurate identification and quantification of the N-dealkyl impurity in clopenthixol/zuclopenthixol drug substance and drug product testing.

Pharmaceutical Quality Control Impurity Profiling Pharmacopoeial Standards

High-Value Research and Procurement Application Scenarios for 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate (CAS 1105-85-7)


Metabolic Pathway Elucidation and CYP450 Phenotyping Studies in Thioxanthene Antipsychotic Research

This compound serves as the definitive N-dealkyl metabolite standard for CYP2D6- and CYP3A4-mediated metabolism studies of zuclopenthixol and clopenthixol [1]. Because the N-dealkyl metabolite is pharmacologically inactive at D2 receptors (Section 3, Evidence Item 2), it cannot be replaced by any active thioxanthene for quantifying the metabolic shunt pathway. Its 4-fold higher HPLC detection limit (0.2 ng/mL vs. 0.05 ng/mL for zuclopenthixol; Section 3, Evidence Item 4) necessitates dedicated calibration with this specific standard for accurate pharmacokinetic modeling in genotype-phenotype association studies [2].

Pharmaceutical Impurity Profiling and GMP/GLP-Compliant Batch Release Testing

As a certified impurity reference standard (TRC C420600; Section 3, Evidence Item 5), this compound is the required comparator for compendial HPLC and LC-MS methods that quantify the N-dealkyl impurity in zuclopenthixol decanoate, zuclopenthixol dihydrochloride, and clopenthixol drug products . Substituting with zuclopenthixol API would produce an invalid impurity quantification because the API standard co-elutes with the active drug peak rather than the impurity peak, violating ICH Q3B requirements for structurally characterized reference materials [3].

Analytical Method Development and Cross-Validation of HPLC-Fluorescence Bioanalytical Assays

The validated HPLC-fluorescence method with post-column photochemical derivatization establishes benchmark performance parameters for this metabolite: LOD 0.2 ng/mL, with baseline resolution from the cis(Z)- and trans(E)-clopenthixol isomers [4]. Method development laboratories procuring this standard can replicate these chromatographic conditions for cross-validated therapeutic drug monitoring of zuclopenthixol in patient plasma, where accurate metabolite-to-parent drug ratios inform dose adjustment decisions and CYP2D6 phenotyping [5].

Antibacterial Screening of Thioxanthene-Derived Membrane-Active Compounds Independent of Neuroleptic Activity

The N-dealkyl metabolite displays approximately 6-fold greater potency than cis(Z)-clopenthixol against Gram-positive bacteria (IC50 6.2 µM vs. 37 µM; Section 3, Evidence Item 3) [6]. This activity is structurally decoupled from dopamine receptor binding, enabling its use as a scaffold for structure-activity relationship studies targeting membrane-active antibacterial agents without the confounding sedative and extrapyramidal liabilities of the parent thioxanthenes [7].

Quote Request

Request a Quote for 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.